molecular formula C9H10O5 B14162257 Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- CAS No. 42085-50-7

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-

Cat. No.: B14162257
CAS No.: 42085-50-7
M. Wt: 198.17 g/mol
InChI Key: PAFLSMZLRSPALU-QMMMGPOBSA-N
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Description

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is a chemical compound with the molecular formula C₉H₁₀O₅. It is known for its presence in various plant species such as Salvia chinensis and Salvia miltiorrhiza . This compound is characterized by its three hydroxyl groups attached to the benzene ring, making it a trihydroxy derivative of benzenepropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- typically involves the hydroxylation of benzenepropanoic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective hydroxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

CAS No.

42085-50-7

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m0/s1

InChI Key

PAFLSMZLRSPALU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O

Origin of Product

United States

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